molecular formula C15H11Cl2N5OS B2714836 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 1251690-88-6

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2714836
CAS No.: 1251690-88-6
M. Wt: 380.25
InChI Key: FLXQRJPHDVVWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolyl Pyrimidine Core: The initial step often involves the synthesis of the 6-(1H-pyrazol-1-yl)pyrimidine core. This can be achieved through a cyclization reaction between a suitable pyrazole derivative and a pyrimidine precursor under acidic or basic conditions.

    Thioether Formation: The next step involves the introduction of the thioether linkage. This can be done by reacting the pyrazolyl pyrimidine with a thiol reagent, such as thiourea, under appropriate conditions to form the thioether bond.

    Acetamide Formation: The final step is the acylation of the thioether with 3,4-dichloroaniline to form the acetamide group. This reaction typically requires the use of acylating agents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for designing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects could be mediated through binding to these targets, altering their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide: Similar structure but lacks the dichloro substitution on the phenyl ring.

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chlorophenyl)acetamide: Similar structure with a single chlorine substitution.

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorophenyl)acetamide: Similar structure with chlorine substitution at a different position.

Uniqueness

The presence of the 3,4-dichlorophenyl group in 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide distinguishes it from its analogs. This substitution can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy or specificity in various applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5OS/c16-11-3-2-10(6-12(11)17)21-14(23)8-24-15-7-13(18-9-19-15)22-5-1-4-20-22/h1-7,9H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXQRJPHDVVWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.